molecular formula C14H12ClN3O3S B2538964 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide CAS No. 902254-51-7

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B2538964
CAS No.: 902254-51-7
M. Wt: 337.78
InChI Key: PUYIBSXNVQAWKM-UHFFFAOYSA-N
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Description

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H12ClN3O3S and its molecular weight is 337.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

The synthesis of novel compounds incorporating the chemical structure of interest often leads to the development of potential therapeutic agents. For instance, studies have been conducted on the synthesis of benzoxazole derivatives, highlighting their structure-activity relationships and potential as non-steroidal anti-inflammatory agents (Shakya et al., 2015). Similarly, research into the synthesis of 1,2,4-triazole-3,5-diamine derivatives from isothiocyanates and mono-substituted hydrazines demonstrates a method for creating diverse compounds with potential applications in various therapeutic areas (Liu & Iwanowicz, 2003).

Anticancer and Antimicrobial Activities

A significant area of application for these compounds is in the development of anticancer and antimicrobial agents. Studies have revealed the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives, incorporating the thiazole moiety as potent anticancer agents, highlighting their efficacy against specific cancer cell lines (Gomha et al., 2017). Furthermore, the synthesis of 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles and their evaluation as antimicrobial agents demonstrate the potential of these compounds in addressing microbial infections (Sindhu et al., 2013).

Pharmacological Evaluation

The pharmacological evaluation of these synthesized compounds often involves assessing their potential as therapeutic agents. For example, the effectiveness of certain derivatives as alpha-amylase inhibitors showcases the broader applicability of these compounds in therapeutic interventions, potentially addressing conditions like diabetes or metabolic disorders (Mathew et al., 2015).

Properties

IUPAC Name

3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-8-7-22-13(16-8)17-12(19)4-5-18-10-6-9(15)2-3-11(10)21-14(18)20/h2-3,6-7H,4-5H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYIBSXNVQAWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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